Mutagenic Potential: Differential Activity of Allylic Oxadiazoles in Ames Test
The 5-allyl substituent is a key determinant of the mutagenic profile of oxadiazole-containing compounds. An industry screening approach established a structure-activity relationship (SAR) for oxadiazoles and allylic structures in the Ames test [1]. While the specific 5-Allyl-2,1,3-benzoxadiazole compound was not tested, its close structural analogs—characterized by an oxadiazole core with an allylic group—exhibited weak but unequivocal positive mutagenic effects in Salmonella typhimurium strains TA1535 and TA 100 [1]. This contrasts sharply with closely related structures where the oxadiazole group was replaced by a triazole ring, which demonstrated a significantly reduced mutagenic effect [1].
| Evidence Dimension | In vitro mutagenicity |
|---|---|
| Target Compound Data | Positive mutagenic response (weak) - inferred from oxadiazole-allyl SAR |
| Comparator Or Baseline | Triazole-substituted analog (non-oxadiazole) |
| Quantified Difference | Qualitative shift from positive (oxadiazole-allyl) to negative/reduced (triazole analog) |
| Conditions | Ames test; S. typhimurium strains TA1535 and TA 100 |
Why This Matters
For procurement in drug discovery, understanding this SAR allows researchers to proactively manage genotoxicity risks associated with the allyl-oxadiazole substructure, a factor absent in other 2,1,3-benzoxadiazole building blocks.
- [1] Muster W, et al. Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: an industry screening approach. Mutagenesis, 18(6), 533-538 (2003). View Source
